Remoxipride

Vue d'ensemble

Description

Le rémoxipride est un benzamide substitué qui a été initialement développé en tant qu'antipsychotique atypique. Il était principalement utilisé en Europe pour le traitement de la schizophrénie et de la manie aiguë. Il a été retiré du marché en raison de préoccupations concernant sa toxicité, en particulier l'incidence de l'anémie aplasique chez certains patients . Le rémoxipride agit comme un antagoniste sélectif des récepteurs de la dopamine D2 et D3 et possède une forte affinité pour le récepteur sigma .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du rémoxipride implique plusieurs étapes clés :

Bromation : Le matériau de départ, l'acide 2,6-diméthoxybenzoïque, est bromé pour former l'acide 3-bromo-2,6-diméthoxybenzoïque.

Amidation : Le composé bromé est ensuite réagi avec la (S)-1-éthyl-2-pyrrolidinylméthylamine pour former l'amide correspondant.

Purification : Le produit final est purifié à l'aide de techniques de recristallisation pour obtenir le rémoxipride sous sa forme pure.

Méthodes de production industrielle

La production industrielle du rémoxipride suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant la formation de sous-produits. Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le rémoxipride subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le rémoxipride peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le rémoxipride.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau de l'atome de brome, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que les réactions de substitution peuvent produire divers benzamides substitués .

Applications de la recherche scientifique

Chimie : Le rémoxipride sert de composé modèle pour étudier le comportement des benzamides substitués dans différentes réactions chimiques.

Biologie : La recherche s'est concentrée sur la compréhension de l'interaction du rémoxipride avec les récepteurs de la dopamine et ses effets sur les systèmes de neurotransmetteurs.

Médecine : Bien qu'il ait été retiré de la pratique clinique, le rémoxipride a été étudié pour son potentiel dans le traitement de la schizophrénie résistante au traitement et d'autres troubles psychiatriques.

Industrie : Les méthodes de synthèse et de production du rémoxipride ont été optimisées pour la fabrication à grande échelle, ce qui fournit des informations sur les processus de production pharmaceutique efficaces

Mécanisme d'action

Le rémoxipride exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine D2 et D3. En bloquant ces récepteurs, le rémoxipride réduit l'activité de la dopamine, un neurotransmetteur impliqué dans la régulation de l'humeur et les symptômes psychotiques. De plus, le rémoxipride a une forte affinité pour le récepteur sigma, ce qui peut contribuer à ses propriétés antipsychotiques atypiques. L'utilisation chronique du rémoxipride conduit à une régulation à la hausse des récepteurs D2 et à une régulation à la baisse des récepteurs D1 et D5 dans le cortex préfrontal .

Applications De Recherche Scientifique

Chemistry: Remoxipride serves as a model compound for studying the behavior of substituted benzamides in different chemical reactions.

Biology: Research has focused on understanding the interaction of this compound with dopamine receptors and its effects on neurotransmitter systems.

Medicine: Although withdrawn from clinical use, this compound has been studied for its potential in treating treatment-resistant schizophrenia and other psychiatric disorders.

Industry: This compound’s synthesis and production methods have been optimized for large-scale manufacturing, providing insights into efficient pharmaceutical production processes

Mécanisme D'action

Remoxipride exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has a high affinity for the sigma receptor, which may contribute to its atypical antipsychotic properties. Chronic use of this compound leads to upregulation of D2 receptors and downregulation of D1 and D5 receptors in the prefrontal cortex .

Comparaison Avec Des Composés Similaires

Le rémoxipride appartient à la classe des benzamides substitués, qui comprend d'autres composés tels que la sulpiride et l'amisulpride. Comparé à ces composés, le rémoxipride a un profil unique en raison de son antagonisme sélectif des récepteurs D2 et D3 et de sa forte affinité pour le récepteur sigma. Ce profil unique de liaison aux récepteurs contribue à ses effets pharmacologiques distincts et à son profil d'effets secondaires .

Composés similaires

Sulpiride : Un autre benzamide substitué avec des propriétés antipsychotiques, principalement utilisé dans le traitement de la schizophrénie.

Amisulpride : Un benzamide substitué avec un mécanisme d'action similaire, utilisé pour traiter la schizophrénie et les troubles dépressifs.

Halopéridol : Un antipsychotique typique avec une structure chimique différente mais un antagonisme similaire des récepteurs de la dopamine

Propriétés

IUPAC Name |

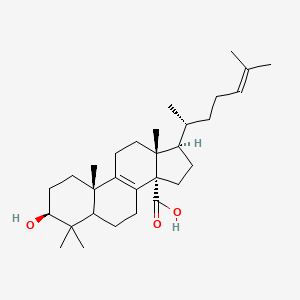

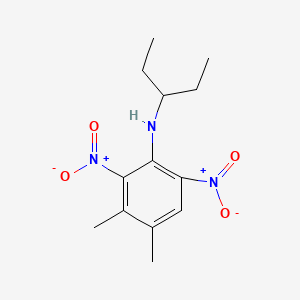

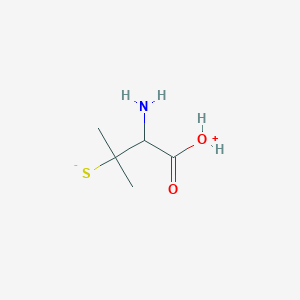

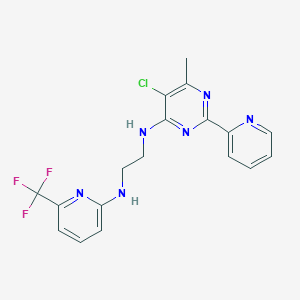

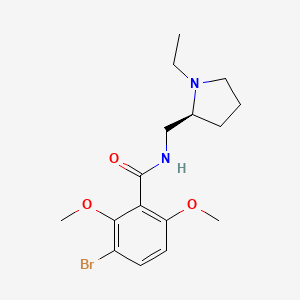

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJRSXAPGDDABA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045668 | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-01 g/L | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80125-14-0 | |

| Record name | Remoxipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Remoxipride?

A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors. [, , ] This means it binds to these receptors, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with dopamine D1 receptors?

A2: In vitro and in vivo studies have consistently shown that this compound has a low affinity for dopamine D1 receptors and does not block dopamine-stimulated adenylate cyclase activity, indicating minimal interaction with these receptors. [, ]

Q3: How does the D2 receptor antagonism of this compound translate to its observed effects in the brain?

A3: By blocking D2 receptors, this compound increases dopamine turnover in dopamine-rich areas of the brain, particularly the mesolimbic pathway. [, ] This is thought to be the basis for its antipsychotic effect.

Q4: Does this compound preferentially affect certain dopaminergic pathways?

A4: Research suggests that this compound might preferentially block mesolimbic dopamine neurotransmission, leading to its atypical antipsychotic profile. [] This is supported by its weaker effects on striatal dopamine neurotransmission, which is associated with extrapyramidal side effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H27BrN2O4, and its molecular weight is 427.34 g/mol.

Q6: How is this compound absorbed and what is its bioavailability?

A6: this compound exhibits rapid and almost complete absorption after oral administration, with a bioavailability exceeding 90%. []

Q7: How is this compound distributed in the body?

A7: this compound has an apparent volume of distribution of 0.7 L/kg, indicating wide distribution. It also demonstrates an 80% binding affinity to plasma proteins, primarily alpha1-acid glycoprotein. []

Q8: What is the primary route of this compound elimination?

A8: this compound is eliminated through a combination of hepatic metabolism and renal excretion, with about 25% excreted unchanged in the urine. []

Q9: Does renal function impact this compound pharmacokinetics?

A9: Yes, decreased renal function leads to increased this compound levels due to reduced renal clearance. [] Dose adjustments may be necessary in patients with renal impairment.

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, Positron Emission Tomography (PET) studies using carbon-11 labeled this compound have shown that it rapidly crosses the blood-brain barrier, reaching significant concentrations in the brain within minutes. []

Q11: What is the effect of this compound on prolactin levels?

A11: this compound administration results in a transient increase in plasma prolactin levels. [, , ] This effect appears to be dose-independent and returns to baseline levels within hours despite continued presence of the drug.

Q12: Does this compound induce or inhibit drug-metabolizing enzymes?

A12: The provided abstracts do not provide information on this compound's effects on drug-metabolizing enzymes.

Q13: Has this compound demonstrated efficacy in preclinical models of schizophrenia?

A13: Yes, this compound has shown efficacy in preclinical models such as latent inhibition and prepulse inhibition, which are considered to be relevant to schizophrenia. []

Q14: What is the efficacy of this compound in treating schizophrenia compared to other antipsychotics?

A14: Several double-blind clinical trials have demonstrated that this compound exhibits comparable antipsychotic efficacy to haloperidol and chlorpromazine in treating both positive and negative symptoms of schizophrenia. [, , , , , ]

Q15: What is the safety profile of this compound?

A16: this compound generally exhibits a favorable safety profile in short-term clinical trials. []

Q16: Are there any concerns regarding long-term safety of this compound?

A17: While short-term studies show a favorable safety profile, concerns regarding the long-term safety of this compound emerged due to reported cases of aplastic anemia, leading to its withdrawal from the market. [, ]

Q17: How does this compound compare to haloperidol in terms of extrapyramidal symptoms?

A18: Clinical trials consistently show that this compound is associated with a significantly lower incidence of extrapyramidal symptoms compared to haloperidol. [, , , ] This is attributed to its weaker effects on striatal dopamine neurotransmission.

Q18: Are there any known drug interactions with this compound?

A19: Pharmacokinetic studies have found no significant interactions between this compound and diazepam, ethanol, biperiden, or warfarin. [, ]

Q19: What is the significance of this compound's metabolites in its pharmacological activity?

A20: this compound acts as a prodrug, meaning its metabolites contribute to its pharmacological activity. [] Specifically, phenolic metabolites formed in the liver demonstrate higher potency for D2 receptors compared to the parent compound. []

Q20: Does modification of the this compound structure affect its pharmacological properties?

A22: Yes, modifications to the this compound structure can significantly impact its pharmacological properties. For example, the pyrrolidone metabolites, primarily formed in humans, exhibit a much weaker affinity for both D1 and D2 receptors compared to this compound and its phenolic metabolites. []

Q21: Are there controlled-release formulations of this compound?

A23: Yes, controlled-release formulations of this compound have been developed and tested. One study found that once-daily controlled-release this compound was equally effective as twice-daily immediate-release this compound in treating schizophrenia. []

Q22: What is the stability of this compound under various conditions?

A22: The provided abstracts do not provide detailed information on the stability of this compound under various storage conditions.

Q23: Are there any known mechanisms of resistance to this compound?

A23: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q24: What analytical methods are used to quantify this compound levels?

A26: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound levels in biological samples. []

Q25: What is the historical context of this compound development?

A27: this compound emerged in the late 1970s and early 1980s as part of research investigating halogenated analogs of sulpiride. [] It was clinically introduced as an atypical antipsychotic in the late 1980s.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.